molecular formula C24H38S2 B3047356 2,2'-Bithiophene, 3,3'-dioctyl- CAS No. 138058-53-4

2,2'-Bithiophene, 3,3'-dioctyl-

Cat. No. B3047356
CAS RN: 138058-53-4
M. Wt: 390.7 g/mol
InChI Key: NUKWQYRYPHRJSO-UHFFFAOYSA-N
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Description

2,2’-Bithiophene, 3,3’-dioctyl- is a synthetic compound that has gained significant attention from the scientific and industrial community. It is an electron transporting material with the π-electrons present in the system that facilitate charge mobility .


Synthesis Analysis

The compound is typically prepared by cross-coupling starting from 2-halo thiophenes . Oligothiophenes, which are important organic electronic materials, can be produced using synthetic intermediates and Suzuki coupling .


Molecular Structure Analysis

The BTI unit in 2,2’-Bithiophene, 3,3’-dioctyl- shows a strong electron withdrawing ability to reduce the highest occupied molecular orbital (HOMO) level and a good planarity to reduce the steric hindrance effectively . The combination of BTI and DTBDT units with high planarity and rigidity magnificently maintains the crystallinity of the polymer .

Scientific Research Applications

Conducting Polymers and Organic Electronics

One of the most notable applications of 2,2'-Bithiophene derivatives is in the development of conducting polymers like Poly(3,4‐ethylenedioxythiophene) (PEDOT) and its complexes, for instance, PEDOT: Poly(styrenesulfonate) (PSS). These materials have gained attention for their exceptional properties, including high conductivity, transparency, and thermal stability. Such polymers are pivotal in organic electronic devices, including light-emitting diodes (LEDs), solar cells, and field-effect transistors (FETs), due to their effective charge transport and electrical interconnect capabilities (Shi, Liu, Jiang, & Xu, 2015). The mechanisms behind conductivity enhancement in PEDOT:PSS and the prospects for future research in organic electronic materials have been extensively reviewed, highlighting the critical role of 2,2'-Bithiophene derivatives in this field.

Environmental Impact and Toxicology

Although not directly related to 2,2'-Bithiophene, 3,3'-dioctyl-, research on related organic compounds like chlorophenols and herbicides (e.g., 2,4-D) has been extensive, evaluating their environmental persistence, toxic effects, and mechanisms of action. These studies provide a context for understanding the broader implications of organic compound applications and their potential environmental and health impacts. For instance, chlorophenols exhibit moderate toxicity but significant long-term environmental persistence, which might be comparable in assessing the environmental footprint of various bithiophene derivatives (Krijgsheld & Gen, 1986).

Safety and Hazards

The safety data sheet for 2,2’-Bithiophene indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

A new series of polymer donors consisting of dithieno[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b′]dithiophene (DTBDT) and 2,2′-bithiophene-3,3′-dicarboximide (BTI) units were synthesized and named PDTBDT, PDTBDT-T, and PDTBDT-T-Cl . These results show that BTI-based polymer donors can achieve comparable performance to the classic polymer donor of PM6 by designing their molecular structure to enhance the crystallinity, promote the stacking of the acceptor, optimize the phase separation morphology, and improve the performance of the device .

properties

IUPAC Name

3-octyl-2-(3-octylthiophen-2-yl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38S2/c1-3-5-7-9-11-13-15-21-17-19-25-23(21)24-22(18-20-26-24)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKWQYRYPHRJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(SC=C1)C2=C(C=CS2)CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467442
Record name 2,2'-Bithiophene, 3,3'-dioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bithiophene, 3,3'-dioctyl-

CAS RN

138058-53-4
Record name 2,2'-Bithiophene, 3,3'-dioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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